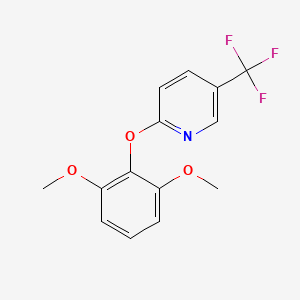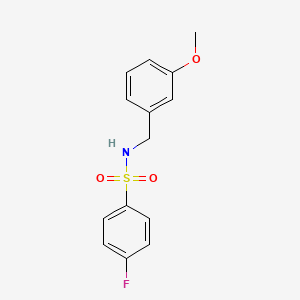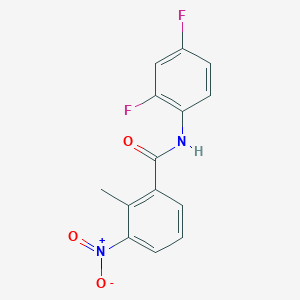
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine, commonly known as DMTF, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. DMTF has been extensively studied for its potential applications in cancer therapy and other diseases that involve dysregulation of CK2 activity.
Mecanismo De Acción
DMTF exerts its inhibitory effects on CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This leads to the disruption of multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
DMTF has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been reported to inhibit angiogenesis and invasion, two key processes involved in tumor progression and metastasis. In addition, DMTF has been implicated in the regulation of various other cellular processes, including DNA repair, RNA splicing, and protein translation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTF is a highly specific and potent inhibitor of CK2, making it an ideal tool compound for studying the role of CK2 in various cellular processes. However, its potency and selectivity may also pose challenges in interpreting the results of experiments, as off-target effects and compensatory mechanisms may confound the findings. Furthermore, the pharmacokinetics and pharmacodynamics of DMTF in vivo are not well understood, which may limit its translational potential.
Direcciones Futuras
Despite the progress made in understanding the biological effects of DMTF, there are still many unanswered questions and opportunities for further research. Some potential future directions include:
1. Investigating the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases.
2. Developing more potent and selective inhibitors of CK2 that can overcome the limitations of DMTF.
3. Exploring the use of DMTF in combination with other anticancer agents to enhance its therapeutic efficacy.
4. Studying the pharmacokinetics and pharmacodynamics of DMTF in vivo to better understand its translational potential.
5. Identifying biomarkers that can predict the response to DMTF treatment and stratify patients accordingly.
Conclusion:
DMTF is a promising tool compound for studying the role of CK2 in cancer and other diseases. Its potent and selective inhibitory effects on CK2 make it a valuable tool for basic and translational research. However, further studies are needed to fully understand its biological effects and translational potential.
Métodos De Síntesis
The synthesis of DMTF involves several steps, including the reaction of 2,6-dimethoxyphenol with trifluoromethylpyridine-2-amine in the presence of a base, followed by oxidation and purification. The yield and purity of DMTF can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
DMTF has been widely used as a tool compound in basic and translational research. It has been shown to inhibit CK2 activity in various cell lines and animal models, leading to the suppression of cell growth and induction of apoptosis. DMTF has also been tested in preclinical models of cancer, where it demonstrated potent antitumor activity and synergistic effects with other chemotherapeutic agents.
Propiedades
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-19-10-4-3-5-11(20-2)13(10)21-12-7-6-9(8-18-12)14(15,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOCCQNSYUOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenoxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)